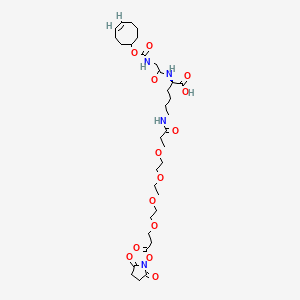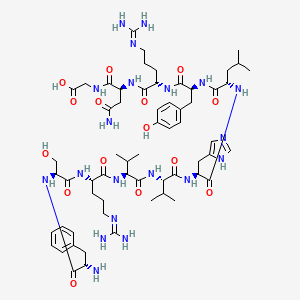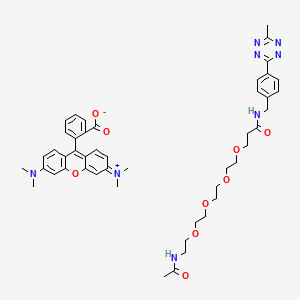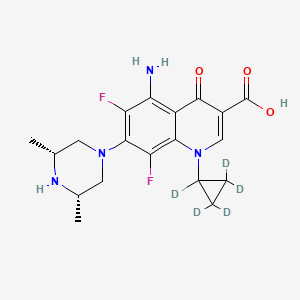
Sparfloxacin-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sparfloxacin-d5 is a deuterium-labeled derivative of sparfloxacin, a fluoroquinolone antibiotic. Sparfloxacin is known for its broad-spectrum antibacterial activity, particularly against gram-positive and gram-negative bacteria. The deuterium labeling in this compound makes it useful in various scientific research applications, including pharmacokinetic studies and drug metabolism research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sparfloxacin-d5 is synthesized by incorporating deuterium atoms into the molecular structure of sparfloxacin. The synthesis involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The process typically includes:
Deuterium Exchange Reaction: This involves the exchange of hydrogen atoms with deuterium in the presence of a deuterated solvent.
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to introduce deuterium atoms into the molecule.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large-scale deuterium exchange reactions using deuterated solvents.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity and yield
Analyse Des Réactions Chimiques
Types of Reactions
Sparfloxacin-d5, like its parent compound sparfloxacin, undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups within the molecule, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Sparfloxacin-d5 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of drug absorption, distribution, metabolism, and excretion.
Drug Metabolism Research: Used to investigate the metabolic pathways and identify metabolites of sparfloxacin.
Antibacterial Research: Employed in studies to understand the antibacterial mechanisms and efficacy of fluoroquinolones.
Analytical Chemistry: Utilized as an internal standard in mass spectrometry and other analytical techniques
Mécanisme D'action
Sparfloxacin-d5 exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death. The deuterium labeling does not alter the mechanism of action but enhances the compound’s stability and allows for detailed pharmacokinetic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.
Norfloxacin: A fluoroquinolone used to treat urinary tract infections.
Ciprofloxacin: Widely used fluoroquinolone with broad-spectrum antibacterial activity.
Uniqueness of Sparfloxacin-d5
This compound is unique due to its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen, increasing the compound’s stability.
Improved Pharmacokinetics: The labeling allows for more accurate tracking and analysis in pharmacokinetic studies.
Reduced Metabolic Rate: Deuterium-labeled compounds often exhibit slower metabolism, providing a longer duration of action
Propriétés
Formule moléculaire |
C19H22F2N4O3 |
|---|---|
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
5-amino-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1-(1,2,2,3,3-pentadeuteriocyclopropyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+/i3D2,4D2,10D |
Clé InChI |
DZZWHBIBMUVIIW-BSGPAYDESA-N |
SMILES isomérique |
[2H]C1(C(C1([2H])N2C=C(C(=O)C3=C(C(=C(C(=C32)F)N4C[C@H](N[C@H](C4)C)C)F)N)C(=O)O)([2H])[2H])[2H] |
SMILES canonique |
CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


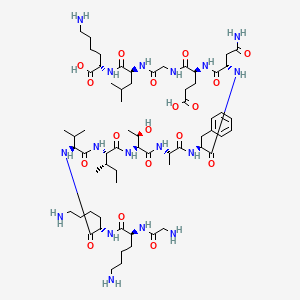
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,7,11,15-tetramethylhexadecanethioate](/img/structure/B12385325.png)
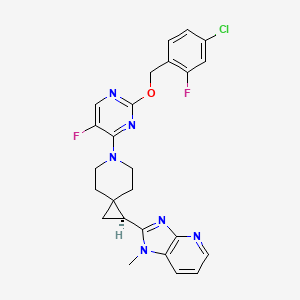

![N-butan-2-yl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12385333.png)
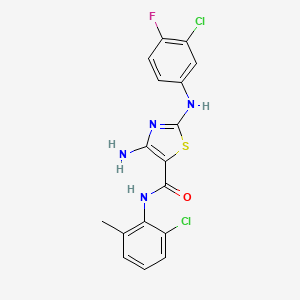

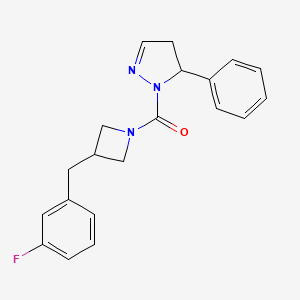

![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)
